molecular formula C15H16BNO3 B1438419 3-Borono-N-(2,4-dimethylphenyl)benzamide CAS No. 957060-98-9

3-Borono-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B1438419
CAS No.: 957060-98-9
M. Wt: 269.11 g/mol
InChI Key: ZVBRLWSDAGYMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Borono-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H16BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Borono-N-(2,4-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2,4-dimethylaniline with benzoyl chloride to form N-(2,4-dimethylphenyl)benzamide.

    Introduction of the Boronic Acid Group: The next step involves the introduction of the boronic acid group at the 3-position of the benzene ring. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Borono-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-Borono-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Borono-N-(2,4-dimethylphenyl)benzamide involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Borono-N-(2,3-dimethylphenyl)benzamide: Similar structure but with the dimethyl groups at different positions on the benzene ring.

    N-(3,4-Dimethylphenyl) 2-bromobenzamide: Contains a bromine atom instead of a boronic acid group.

Uniqueness

3-Borono-N-(2,4-dimethylphenyl)benzamide is unique due to the specific positioning of the boronic acid group and the dimethylphenyl group. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

[3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBRLWSDAGYMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657001
Record name {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-98-9
Record name B-[3-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Borono-N-(2,4-dimethylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Borono-N-(2,4-dimethylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Borono-N-(2,4-dimethylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-Borono-N-(2,4-dimethylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-Borono-N-(2,4-dimethylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-Borono-N-(2,4-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.